molecular formula C11H18N4O4 B10901282 tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate

tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B10901282
M. Wt: 270.29 g/mol
InChI Key: BOGXRKHKRZDBFH-UHFFFAOYSA-N
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Description

Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is a chemical compound with a complex structure that includes a pyrazole ring substituted with a nitro group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of nitro-substituted pyrazoles on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored for their anti-inflammatory or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the pyrazole ring and nitro group.

    Tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate: Contains an indole ring instead of a pyrazole ring.

    Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: A related compound with a pyrrolo[2,3-b]pyrazine ring.

Uniqueness

Tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate is unique due to its combination of a nitro-substituted pyrazole ring and a tert-butyl carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H18N4O4

Molecular Weight

270.29 g/mol

IUPAC Name

tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16)

InChI Key

BOGXRKHKRZDBFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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